

Synthesis and Discovery of 4-Hydroxycyclohexanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxycyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of **4-hydroxycyclohexanone**, a versatile intermediate in organic chemistry. This document details key synthetic methodologies, presents quantitative data in a structured format, and outlines its crucial role as a building block in the development of pharmaceuticals.

Discovery and Historical Context

While **4-hydroxycyclohexanone** has been known for some time, its "discovery" is more accurately characterized by the ongoing development of efficient and high-yielding synthetic methods. Early routes were often complex or low-yielding. A notable advancement was the publication of a "Simple synthesis of **4-hydroxycyclohexanone**" by Radlick and Crawford in 1972, which highlighted the continued interest in accessible routes to this valuable compound. Modern synthetic chemistry has further refined these processes, focusing on cost-effectiveness, scalability, and sustainability.

Physicochemical and Spectroscopic Data

4-Hydroxycyclohexanone is a cyclic keto-alcohol with the chemical formula $C_6H_{10}O_2$ and a molecular weight of 114.14 g/mol .^{[1][2]} Its bifunctional nature, containing both a ketone and a

hydroxyl group, allows for a wide range of chemical transformations, making it a valuable synthon.[3]

Table 1: Physicochemical Properties of **4-Hydroxycyclohexanone**

Property	Value	Reference(s)
CAS Number	13482-22-9	[1]
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2]
Molecular Weight	114.14 g/mol	[2]
Appearance	Colorless to light yellow liquid	[4]
Melting Point	-1 °C	[2]
Boiling Point	256 °C	[2]
Density	1.1 g/cm ³	[4]
Flash Point	124 °C	[2]

Table 2: Spectroscopic Data of **4-Hydroxycyclohexanone**

Technique	Data	Reference(s)
¹ H NMR	Spectral data available, detailed shifts vary with solvent.	[5][6]
¹³ C NMR	Spectral data available, detailed shifts vary with solvent.	[6]
IR Spectroscopy	Characteristic peaks for C=O (ketone) and O-H (alcohol) groups.	[6]
Mass Spectrometry	m/z (ESI) 115 (M+H) ⁺	[7]

Synthetic Methodologies

Several synthetic routes to **4-hydroxycyclohexanone** have been established. The most common and efficient methods involve the oxidation of 1,4-cyclohexanediol and the reduction and deprotection of a protected precursor.

Method 1: Oxidation of 1,4-Cyclohexanediol

A highly efficient method for the synthesis of **4-hydroxycyclohexanone** is the selective oxidation of 1,4-cyclohexanediol. One notable procedure utilizes cerium (IV) ammonium nitrate (CAN) and sodium bromate, affording the product in high yield.^[7]

Experimental Protocol:

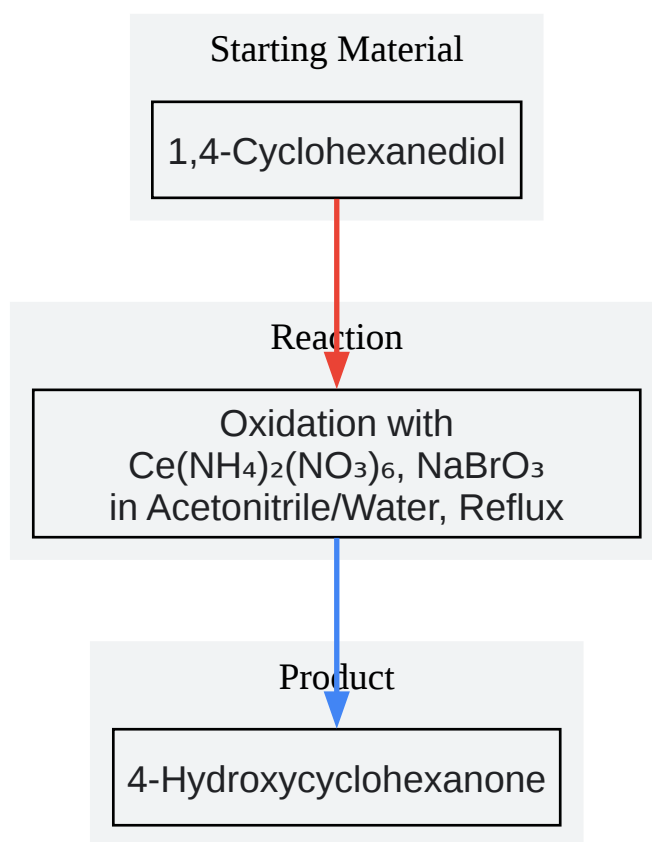
- **Reaction Setup:** To a solution of 1,4-cyclohexanediol (278 g, 2.393 mol) in acetonitrile (2.7 L) and water (1.15 L), add cerium (IV) ammonium nitrate (45.4 g, 82.85 mmol) and sodium bromate (125 g, 0.828 mol).^[7]
- **Reaction Conditions:** Heat the resulting mixture at reflux for 2.5 hours.^[7]
- **Work-up:** Cool the reaction mixture to room temperature.^[7]
- **Extraction:** Extract the aqueous solution with chloroform (3 x 1 L).^[7]
- **Purification:** Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield **4-hydroxycyclohexanone**.^[7]

This method has been reported to produce **4-hydroxycyclohexanone** in a high yield of 91%.^[7]

Table 3: Summary of Oxidation of 1,4-Cyclohexanediol

Parameter	Details	Reference(s)
Starting Material	1,4-Cyclohexanediol	[7]
Reagents	Cerium (IV) ammonium nitrate, Sodium bromate	[7]
Solvents	Acetonitrile, Water	[7]
Reaction Time	2.5 hours	[7]
Reaction Temperature	Reflux	[7]
Yield	91%	[7]

Diagram 1: Synthesis of **4-Hydroxycyclohexanone** via Oxidation



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Caption: Workflow for the synthesis of **4-hydroxycyclohexanone** from 1,4-cyclohexanediol.

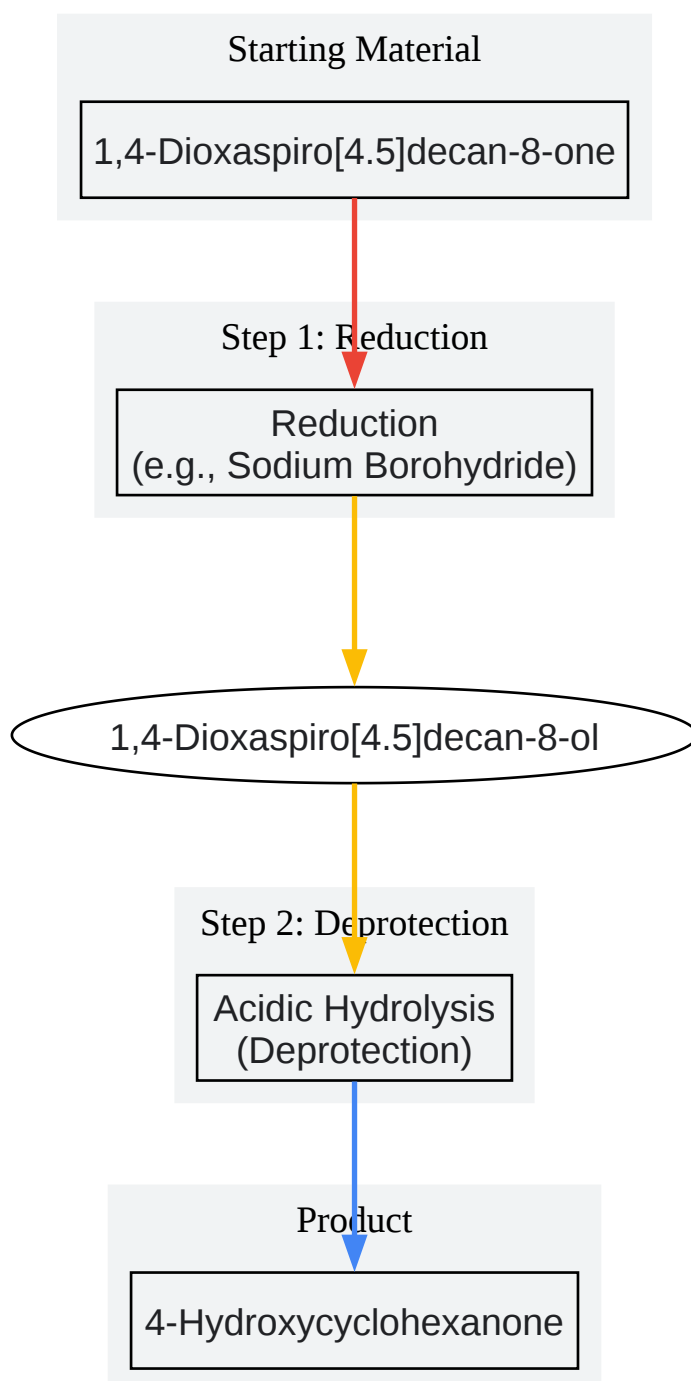
Method 2: From 1,4-Dioxaspiro[4.5]decan-8-one

An alternative route involves the use of a protected form of 1,4-cyclohexanedione. **4-Hydroxycyclohexanone** can be synthesized from 1,4-dioxaspiro[4.5]decan-8-one through a two-step process of reduction followed by deprotection.^[1]

Experimental Protocol:

- Reduction: 1,4-Dioxaspiro[4.5]decan-8-one is reduced using a suitable reducing agent, such as sodium borohydride, to afford the corresponding alcohol.^[1]
- Deprotection: The resulting ketal is then deprotected under acidic conditions to yield **4-hydroxycyclohexanone**.^[1]

Diagram 2: Synthesis from a Protected Precursor



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Caption: Two-step synthesis of **4-hydroxycyclohexanone** from 1,4-dioxaspiro[4.5]decan-8-one.

Applications in Drug Development

4-Hydroxycyclohexanone is a valuable building block for the synthesis of a wide array of complex organic molecules that form the basis of active pharmaceutical ingredients (APIs).[8] Its bifunctional nature allows for the creation of diverse molecular architectures with potential therapeutic applications.[3] It is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and compounds with potential applications in treating neurodegenerative diseases.

A prominent example of its application is in the synthesis of Tramadol, a well-known analgesic. Although the direct starting material in many industrial syntheses of Tramadol is cyclohexanone, **4-hydroxycyclohexanone** can be a precursor to functionalized cyclohexanone derivatives used in the synthesis of Tramadol analogues. The synthesis of Tramadol itself involves a Mannich reaction with cyclohexanone, followed by a Grignard reaction.

Conclusion

4-Hydroxycyclohexanone is a fundamentally important intermediate in organic synthesis with significant applications in the pharmaceutical industry. The development of efficient and high-yielding synthetic routes has made this versatile molecule readily accessible for research and development. Its unique bifunctional structure will continue to make it a valuable tool for chemists in the creation of novel and complex molecules with therapeutic potential.

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